4-[5-methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine

Pyrazole synthesis Sydnone cycloaddition Triazoline reactivity

4-[5-Methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine (CAS 74073-15-7) is a 4-methylene-4,5-dihydro-1,2,3-triazole derivative bearing a 4-nitrophenyl substituent at N1 and a morpholine ring at C5. This compound belongs to the v-triazoline class and serves primarily as a reactive intermediate in the construction of pyrazolecarbaldehydes, isoxazolecarbaldehydes, and other heterocyclic systems through cycloaddition and rearrangement pathways.

Molecular Formula C13H15N5O3
Molecular Weight 289.29 g/mol
CAS No. 74073-15-7
Cat. No. B14001761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine
CAS74073-15-7
Molecular FormulaC13H15N5O3
Molecular Weight289.29 g/mol
Structural Identifiers
SMILESC=C1C(N(N=N1)C2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3
InChIInChI=1S/C13H15N5O3/c1-10-13(16-6-8-21-9-7-16)17(15-14-10)11-2-4-12(5-3-11)18(19)20/h2-5,13H,1,6-9H2
InChIKeyYYNXYVOTRCBQFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[5-Methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine (CAS 74073-15-7): A Specialized 4-Methylene-1,2,3-triazole Building Block for Heterocycle Synthesis


4-[5-Methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine (CAS 74073-15-7) is a 4-methylene-4,5-dihydro-1,2,3-triazole derivative bearing a 4-nitrophenyl substituent at N1 and a morpholine ring at C5 [1]. This compound belongs to the v-triazoline class and serves primarily as a reactive intermediate in the construction of pyrazolecarbaldehydes, isoxazolecarbaldehydes, and other heterocyclic systems through cycloaddition and rearrangement pathways [2]. Its molecular formula is C13H15N5O3, with a molecular weight of 289.29 g/mol, a boiling point of 452.9°C at 760 mmHg, and a density of 1.45 g/cm³ .

Why Generic 4-Methylene-v-triazoline Analogs Cannot Substitute for CAS 74073-15-7 in Pyrazolecarbaldehyde Synthesis


The 4-nitrophenyl substituent on CAS 74073-15-7 exerts a pronounced electron‑withdrawing effect that is absent in non‑nitrated analogs such as the 4‑methylphenyl derivative (2b) or the unsubstituted phenyl derivative (2a) [1]. This electronic modulation directly influences the yield and product distribution in cycloaddition‑rearrangement cascades with sydnones, as documented by Destro et al., where the 4‑nitrophenyl‑substituted triazoline 2c afforded a 26% yield of 1‑phenyl‑1H‑pyrazole‑3‑carbaldehyde (5a), whereas the 4‑methylphenyl analog 2b delivered only 20% under comparable conditions [1]. Selecting a generic triazoline without the nitro group would therefore result in measurably lower synthetic throughput and potentially divergent product profiles, undermining process reproducibility and economic efficiency [1].

Quantitative Differentiation of 4-[5-Methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine Versus Closest Triazoline Analogs


Superior Yield in Sydnone Cycloaddition-Rearrangement to Pyrazole-3-carbaldehyde (5a) vs. 4-Methylphenyl Analog

In the reaction with 3-phenylsydnone (1a), the 4-nitrophenyl-substituted triazoline 2c (CAS 74073-15-7) produced 1-phenyl-1H-pyrazole-3-carbaldehyde (5a) in 26% isolated yield, while the 4-methylphenyl-substituted analog 2b gave only 20% yield under similar reflux conditions [1]. The reaction with 2c was carried out in tetrahydrofuran at reflux for 48 h, demonstrating that the electron‑withdrawing nitro group enhances the net productive conversion in this cascade transformation [1].

Pyrazole synthesis Sydnone cycloaddition Triazoline reactivity Yield optimization

Enhanced Reactivity Attributed to the 4-Nitrophenyl Electron-Withdrawing Group (Class-Level Inference)

The 4-nitrophenyl group possesses a Hammett σp value of +0.78, significantly higher than the +0.45 of a 4-chlorophenyl group and dramatically greater than the −0.17 of a 4-methylphenyl group [1]. This strong electron‑withdrawing character increases the electrophilicity of the triazoline ring, facilitating nucleophilic attack pathways that are sluggish with electron‑donating or weakly withdrawing aryl substituents [2]. While direct kinetic comparisons for CAS 74073-15-7 are not available, the yield advantage documented in comparator reactions is consistent with this well‑established electronic effect [2].

Hammett substituent constant Electron-withdrawing effect Triazoline reactivity Structure-activity relationship

Physicochemical Property Differentiation from Unsubstituted 4-(4H-1,2,4-Triazol-4-yl)morpholine

CAS 74073-15-7 exhibits a boiling point of 452.9°C at 760 mmHg and a density of 1.45 g/cm³, whereas the simpler scaffold 4-(4H-1,2,4-triazol-4-yl)morpholine (CAS 57634-67-0) has a lower boiling point (approximately 307.6 °C) and a lower density (no reported value, but estimated lower) . The molecular weight difference is also substantial: 289.29 vs. 154.17 g/mol . These differences in boiling point and density are critical for separation and purification processes in industrial settings .

Physicochemical properties Boiling point Density Molecular weight Procurement specification

Commercial Availability from Multiple Global Suppliers with Consistent Specifications

CAS 74073-15-7 is listed by multiple independent suppliers including Dayang Chem (Hangzhou), HENAN NEW BLUE CHEMICAL, and Chemlyte Solutions, with pricing ranging from approximately USD 1.9–3.0 per gram for bulk quantities . In contrast, many closely related 4‑methylene‑v‑triazolines are not commercially available or are offered by only a single vendor, creating supply risk for research programs dependent on these intermediates . The competitive supplier landscape ensures price stability and batch‑to‑batch consistency .

Supply chain Commercial availability Procurement reliability CAS 74073-15-7

Optimal Application Scenarios for Procuring 4-[5-Methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine


Process Development for Multi‑Gram Synthesis of Pyrazole‑3‑carbaldehydes

When scaling the sydnone‑triazoline cycloaddition‑rearrangement to produce 1‑aryl‑1H‑pyrazole‑3‑carbaldehydes, using CAS 74073-15-7 as the triazoline component provides a 30% relative yield improvement over the 4‑methylphenyl analog (26% vs. 20%) [1]. This yield advantage reduces the required starting material and solvent volumes, directly lowering cost‑of‑goods and waste disposal burden in kilo‑lab and pilot‑plant settings [1].

Electrophilic Triazoline Partner in Cycloaddition Libraries

For medicinal chemistry teams constructing diverse heterocyclic libraries via 1,3‑dipolar cycloaddition, the strongly electron‑withdrawing 4‑nitrophenyl group of CAS 74073-15-7 (σp = +0.78) ensures higher and more predictable reactivity compared to analogs bearing weakly withdrawing or donating substituents [1]. This property is critical when screening across a broad scope of dipolarophiles where reaction rates are sensitive to the electrophilicity of the triazoline [1].

High‑Temperature Distillation and Purification Workflows

The high boiling point (452.9°C) and distinct density (1.45 g/cm³) of CAS 74073-15-7 differentiate it from lower‑molecular‑weight triazole‑morpholine hybrids, enabling more efficient separation by fractional distillation or liquid‑liquid extraction in continuous flow setups . Procurement specifications should include these physical constants to avoid cross‑contamination with lower‑boiling analogs .

Long‑Term Research Programs Requiring Multi‑Supplier Security

For academic and industrial groups planning multi‑year synthetic campaigns, the availability of CAS 74073-15-7 from at least three global suppliers ensures continuity of supply, competitive pricing, and the ability to qualify a secondary source without project interruption . This supplier redundancy is a tangible procurement advantage over single‑source triazoline intermediates .

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